1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

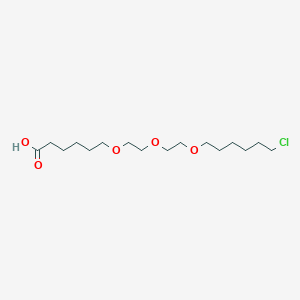

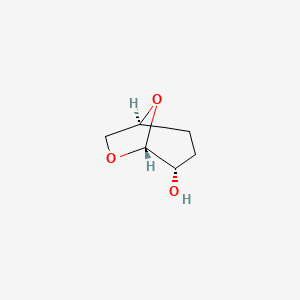

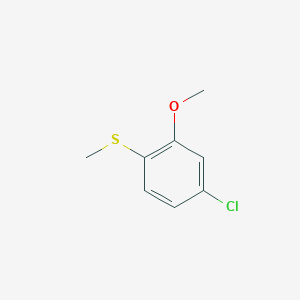

1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is a chemical compound with the molecular formula C6H10O3 . It is a type of hexopyranose, a six-membered ring sugar .

Synthesis Analysis

A series of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses were subjected to fluorination with DAST . The 1,6:3,4-dianhydropyranoses yielded products of skeletal rearrangement resulting from migration of the tetrahydropyran oxygen . Another synthesis method involves the chemo- and stereoselective reduction of 3-bromolevoglucosenone into 1,6-anhydro-3-bromo-3,4-dideoxy-β-D-threo-hex-3-enopyranose using Zn(BH4)2 .Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose has been verified by X-ray crystallography . The structure is characterized by a six-membered ring, which is typical of hexopyranoses .Chemical Reactions Analysis

The compound undergoes skeletal rearrangements when subjected to fluorination with DAST . The major products yielded by the 1,6:2,3-dianhydropyranoses were compounds arising from nucleophilic substitution .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 249.8±20.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its molecular weight is 130.14 .科学的研究の応用

Fluorination Reactions in Organic Chemistry

1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose: is used in skeletal rearrangement reactions involving fluorination with diethylaminosulphur trifluoride (DAST). This process is significant for the synthesis of various fluorinated organic compounds, which are important in medicinal chemistry and materials science .

Catalytic Pyrolysis for Biofuel Production

This compound serves as an intermediate in the catalytic pyrolysis of cellulose, which is a critical step in the conversion of biomass to biofuels. The pyrolysis process yields valuable products like levoglucosenone, furfural, and 5-hydroxymethyl furfural (5-HMF), which are key intermediates for further chemical transformations .

Synthesis of Polysaccharides

It acts as a precursor for the synthesis of quasi-linear polyglucose (PGlc) through cationic ring-opening polymerization. This application is crucial for the development of biodegradable plastics and other environmentally friendly materials .

Pharmaceutical Research

In pharmaceutical research, 1,6-Anhydro-3,4-dideoxy-beta-D-threo-hexopyranose is utilized for the synthesis of polynitrogenated analogs of glucopyranoses. These analogs are studied for their potential therapeutic properties, including antiviral and anticancer activities .

Analytical Chemistry

The compound is also important in analytical chemistry, where it is used as a standard for the quantification of cellulose degradation products. Its stability and well-defined structure make it an ideal reference material for chromatographic analyses .

Material Science

In material science, this hexopyranose derivative is explored for its potential to create new types of polymers with unique properties, such as increased thermal stability or enhanced mechanical strength .

特性

IUPAC Name |

(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPZEVCAPJUVHC-HCWXCVPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2OCC1O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]2OC[C@H]1O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)